
1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is commonly referred to as 'DPU-4' and is a derivative of the pyrazol-urea class of compounds.
Mecanismo De Acción
The mechanism of action of DPU-4 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. DPU-4 also modulates the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
DPU-4 has been found to have several biochemical and physiological effects. It exhibits good solubility in water and organic solvents, making it suitable for use in various experimental settings. The compound has been shown to have low toxicity in vitro, indicating its potential as a therapeutic agent. Additionally, DPU-4 has been found to have good stability under various conditions, making it suitable for long-term storage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPU-4 in lab experiments include its low toxicity, good solubility, and stability. However, there are also limitations to its use. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, the mechanism of action of DPU-4 is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on DPU-4. One potential area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the mechanism of action of DPU-4 to better understand its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of DPU-4 in animal models and clinical trials.
Métodos De Síntesis
The synthesis of DPU-4 involves the reaction of 1-(2,3-dimethoxyphenyl)-3-(1H-pyrazol-4-yl)urea with tetrahydro-2H-pyran-4-ol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
DPU-4 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, DPU-4 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-15-5-3-4-14(16(15)24-2)20-17(22)19-12-10-18-21(11-12)13-6-8-25-9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCNMTFCGXDEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
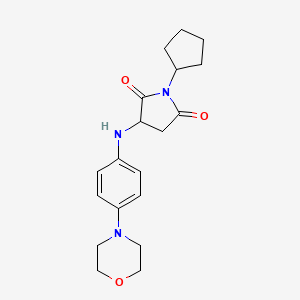
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)
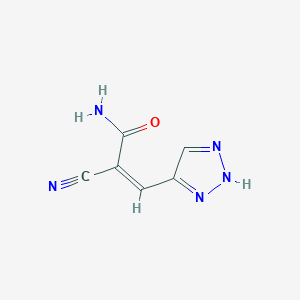
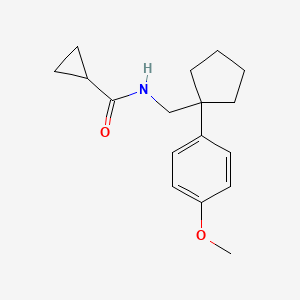

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2951123.png)
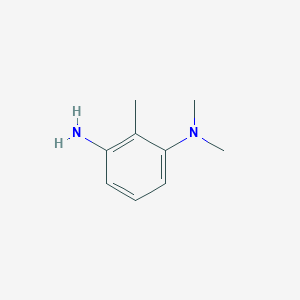

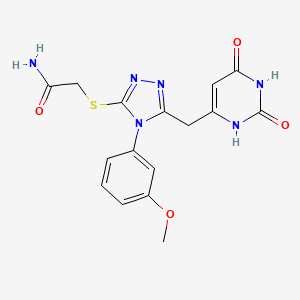

![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)
![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)
![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)